molecular formula C6H19NSi2 B044280 Hexamethyldisilazane CAS No. 999-97-3

Hexamethyldisilazane

Cat. No.: B044280
CAS No.: 999-97-3
M. Wt: 161.39 g/mol
InChI Key: FFUAGWLWBBFQJT-UHFFFAOYSA-N
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Description

Hexamethyldisilazane is an organosilicon compound with the molecular formula C₆H₁₉NSi₂. It is a derivative of ammonia, where two hydrogen atoms are replaced by trimethylsilyl groups. This compound is widely used in organic synthesis and organometallic chemistry due to its versatility and cost-effectiveness .

Mechanism of Action

Hexamethyldisilazane (HMDS), also known as Bis(trimethylsilyl)amine, is an organosilicon compound with the molecular formula [(CH3)3Si]2NH . It is a derivative of ammonia with trimethylsilyl groups in place of two hydrogen atoms .

Target of Action

HMDS is primarily used as a reagent in condensation reactions of heterocyclic compounds . It is also used for the protection of sensitive functional groups during chemical synthesis .

Mode of Action

HMDS interacts with its targets through a process known as silylation. This involves the replacement of a hydrogen atom in the target molecule with a trimethylsilyl group . The N-Si bond cleavage in HMDS serves as a convenient nitrogen source in multicomponent reactions .

Biochemical Pathways

HMDS affects various biochemical pathways. It is used in Michael–aldol reactions and as a silylation, amination, and amidation agent . The trimethylsilane part of HMDS can participate in heterocycle formation through various mechanisms, such as acting as a cyclization promoter .

Pharmacokinetics

It is known that hmds can be used to silylate oh groups of organic compounds to increase their volatility, enabling gc-analysis of chemicals that are otherwise non-volatile .

Result of Action

The result of HMDS’s action is the formation of new compounds with altered properties. For example, it is used in the synthesis of heterocycles . It can also be used to fabricate silicon carbonitride thin films or coatings .

Action Environment

The action of HMDS can be influenced by environmental factors. For instance, it is used as a molecular precursor in chemical vapor deposition techniques, where the reaction environment can significantly affect the outcome . It is also used in reactions aligned with green chemistry concepts, such as solvent-free conditions, microwave-assisted reactions, one-pot procedures, and atom economy protocols .

Chemical Reactions Analysis

Hexamethyldisilazane undergoes various types of chemical reactions, including:

    Silylation: It is used to convert hydroxy compounds into trimethylsilyl ethers.

    Amination: It can act as a nitrogen source in multicomponent reactions.

    Amidation: It is used in the formation of amides.

Common reagents and conditions include the use of catalysts like TMSOTf and microwave irradiation to achieve high yields and short reaction times . Major products formed from these reactions include trimethylsilyl ethers and various heterocycles .

Comparison with Similar Compounds

Hexamethyldisilazane is often compared with other organosilicon compounds like:

This compound stands out due to its versatility in various chemical reactions and its applications in multiple fields, making it a unique and valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

[dimethyl-(trimethylsilylamino)silyl]methane
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InChI

InChI=1S/C6H19NSi2/c1-8(2,3)7-9(4,5)6/h7H,1-6H3
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InChI Key

FFUAGWLWBBFQJT-UHFFFAOYSA-N
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Canonical SMILES

C[Si](C)(C)N[Si](C)(C)C
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Molecular Formula

C6H19NSi2
Record name HEXAMETHYL DISILAZANE
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Related CAS

27495-70-1, Array
Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, homopolymer
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DSSTOX Substance ID

DTXSID2025395
Record name Hexamethyldisilazane
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Molecular Weight

161.39 g/mol
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Physical Description

Hexamethyl disilazane appears as a liquid. May be toxic by ingestion. Irritates skin and eyes. Vapors are heavier than air. May emit highly toxic nitrogen oxide fumes when heated to decomposition. Used to make other chemicals., Liquid
Record name HEXAMETHYL DISILAZANE
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Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-
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Boiling Point

125 °C
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Flash Point

48 °F (NFPA, 2010), 27 °C, 81 °F (27 °C) closed cup, 14 °C (closed cup) /from table/
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Solubility

Soluble in acetone, benzene, ethyl ether, heptane, perchloroethylene, Insol in water, reacts slowly, In water, 392 mg/l @ 25 °C /Estimated/
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Density

0.7741 g/cu cm at 25 °C
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Vapor Pressure

13.8 [mmHg], 13.8 mm Hg at 25 °C
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Color/Form

Colorless liquid

CAS No.

999-97-3, 4039-32-1
Record name HEXAMETHYL DISILAZANE
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Synthesis routes and methods I

Procedure details

To 288 ml of hexamethyldisilazane (220 g, 1.36 mole) in a 1-liter Parr reactor was charged 7.00 g of lithium metal (1.00 mole) under an argon atmosphere, with a backpressure of approximately 150 psig. The mixture was slowly heated to 225° C. over a 1 to 2 hour period. At this temperature and pressure, the reaction was allowed to proceed for approximately 16 hours with stirring and venting of hydrogen. The reaction mixture was then cooled to below 40° C. and hexane solvent (300 ml) was added to dissolve the product. Filtration to remove any unreacted lithium metal followed by evaporation under vacuum (2 mm Hg) at 110° C. provided approximately 150 g of lithium hexamethyldisilazane solid (approximately 0.90 mole, >90% yield, total base analysis: 101.3% of the theoretical value).
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Synthesis routes and methods II

Procedure details

The chemistry of the final HMDS filtrate treatment step is complex. The reactions occurring in the final amide treatment and distillation steps are, however, not fully understood. Thus, the following description should be understood as presently incomplete and partly hypothetical. In liquid anhydrous ammonia, sodium amide reacts rapidly with ammonium chloride to form ammonia and sodium chloride according to the formula: ##STR1## This reaction proceeds slowly, if at all, in HMDS. The ammonium chloride appears to react with a reaction product formed when crude HMDS is "treated" with sodium amide. In this regard, literature reports that sodium bis(trimethylsilyl)amide is formed from the reaction of sodium amide and HMDS in benzene as follows: ##STR2## This reaction proceeds moderately at 25°-30° C. with evolution of ammonia without benzene as a solvent.
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Synthesis routes and methods III

Procedure details

By product hexamethyldisiloxane in ethyl ether reacts with sodium amide to form sodium trimethylsilanolate and HMDS as follows: ##STR5##
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Synthesis routes and methods IV

Procedure details

In a summary of the process shown in FIG. 1, liquid trimethylchlorosilane (TMCS) and gaseous ammonia are fed to the first of a set of two or more reactors where they combine to form "crude" HMDS and an ammonium chloride by-product slurry. As set forth below, the first stage of the set of two or more reactors is a high shear vessel in which the TMCS and ammonia mixture is subjected to continuous high shear agitation in a recirculating reactor loop. Ammonium chloride produced as a by-product is in a "prilled" form in the resultant slurry. The slurry is then optionally fed to a second high shear reactor to insure that a complete reaction of all TMCS occurs. Then, the slurry is passed to a centrifuge where the ammonium chloride crystals are removed. In the centrifuge, HMDS is removed from the solid ammonium chloride particles in the centrifuge cake by displacement of the HMDS with a non-reactive wash. Suitable washes may be hydrocarbons or a buffered saturated ammonium chloride water solution. The HMDS liquid filtrate passes on to a mix tank where solid sodium amide is added.
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Synthesis routes and methods V

Procedure details

Compound 7E (14.1 g, 26.4 mmol) in THF (100 mL) was cooled to −78° C. under nitrogen. A solution of LiHMDS (27 mL, 1.0M in THF, 27.0 mmol) was added slowly at −78° C. Upon completion of the addition, the reaction flask was allowed to warm to room temperature. After stirring at room temperature for 2 h, the reaction mixture was concentrated under vacuum and hexane (100 mL) was added. The precipitated lithium salts were filtered off through a Celite pad, rinsed with additional hexane, and the combined filtrates were concentrated under vacuum to give crude bis(trimethylsilyl)amine product 7F (26.4 mmol), which was stored as a stock solution for future use.
[Compound]
Name
Compound 7E
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14.1 g
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100 mL
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexamethyldisilazane
Reactant of Route 2
Reactant of Route 2
Hexamethyldisilazane
Reactant of Route 3
Hexamethyldisilazane
Customer
Q & A

A: Hexamethyldisilazane (HMDS) primarily interacts with target molecules containing hydroxyl groups (-OH) through a process called silylation. [, , , , ] In this reaction, HMDS replaces the hydrogen atom of the -OH group with a trimethylsilyl group (-Si(CH3)3). This modification typically results in:

  • Increased hydrophobicity: The introduction of the non-polar trimethylsilyl group significantly reduces the polarity of the target molecule, making it more hydrophobic. [, , , ]
  • Improved stability: Silylation can enhance the stability of the target molecule by protecting the reactive -OH group from unwanted reactions, such as hydrolysis. [, ]
  • Altered physical properties: The change in molecular structure can impact properties like melting point, boiling point, and solubility. [, ]

ANone:

  • Spectroscopic Data:
    • NMR: Characteristic peaks for Si-CH3 and N-H protons. [, ]
    • IR: Presence of Si-N-Si, Si-CH3, and N-H vibrations. [, , ]
    • Raman: Detection of CHn bonds. []

A: HMDS exhibits good compatibility with various materials, including glass, silicon dioxide, and polymers like chitosan and parylene. [, , , , ] Its performance under different conditions varies:

  • Hydrolytic stability: HMDS-modified materials demonstrate improved resistance to hydrolysis, particularly in aqueous environments. [, ]
  • Thermal stability: The thermal stability depends on the specific application and substrate. While HMDS itself decomposes at high temperatures, HMDS-modified surfaces can remain stable up to a certain point. [, , ]
  • Chemical resistance: HMDS-treated materials generally exhibit good resistance to various chemicals, including acids and bases. []

ANone: While HMDS is primarily used as a silylating agent, it can also act as a catalyst in certain reactions:

  • Acylation catalyst: HMDS facilitates the acylation of primary phenylalkyl amines with perfluorocarboxylic acids, acting as an acylation generator. [] This reaction shows selectivity towards primary phenylalkyl amines over aliphatic amines.
  • Knoevenagel condensation: HMDS catalyzes the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione with aromatic aldehydes. []

A: The SAR of HMDS mainly revolves around its silylating ability, which is influenced by the presence of the two trimethylsilyl groups. [, , ] Specific SAR studies detailing the impact of structural modifications on its activity, potency, and selectivity are not explicitly described within the provided research.

A: While the provided research does not delve into the historical context of HMDS research, it highlights its evolution as a versatile reagent in various fields. Early studies focused on its silylating ability and applications in analytical chemistry, like in gel permeation chromatography. [] Over time, its use expanded to surface modification, material science, and even as a catalyst in organic synthesis.

ANone: Absolutely, HMDS research demonstrates significant cross-disciplinary applications and synergies. It bridges chemistry and material science, finding use in diverse areas like:

  • Material Science: Modifying surface properties of materials like silica, glass, and polymers to enhance hydrophobicity, abrasion resistance, and thermal stability. [, , , , ]
  • Electronics: Treating silicon dioxide surfaces in organic field-effect transistors to improve device performance. []
  • Bioseparation: Functionalizing materials like MCM-48 for enhanced bioseparation applications. []
  • Microscopy: As a drying agent in the preparation of biological specimens for scanning electron microscopy. [, ]

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